Butirosin disulfate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

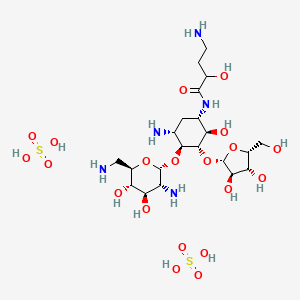

Butirosin sulfate is an aminoglycoside antibiotic produced by the bacterium Bacillus circulans. It is known for its effectiveness against both Gram-positive and Gram-negative bacteria. Butirosin sulfate is a mixture of butirosin A and butirosin B, with butirosin A being the major component. This antibiotic is particularly notable for its activity against resistant bacterial strains due to its unique structure, which includes a (S)-4-amino-2-hydroxybutyryl moiety .

Preparation Methods

Synthetic Routes and Reaction Conditions: The biosynthesis of butirosin sulfate involves several key steps. The process begins with the carbocyclization of glucose-6-phosphate to form 2-deoxy-scyllo-inosose, catalyzed by the enzyme 2-deoxy-scyllo-inosose synthase. This intermediate undergoes further modifications, including the addition of the (S)-4-amino-2-hydroxybutyryl side chain, which is transferred from an acyl carrier protein by the enzyme ACP: aminoglycoside acyltransferase .

Industrial Production Methods: Industrial production of butirosin sulfate typically involves fermentation using Bacillus circulans. The fermentation process is optimized to maximize the yield of butirosin A and butirosin B. After fermentation, the antibiotic is extracted and purified through a series of chromatographic techniques .

Chemical Reactions Analysis

Types of Reactions: Butirosin sulfate undergoes various chemical reactions, including:

Oxidation: The hydroxyl groups in the molecule can be oxidized under specific conditions.

Reduction: The amino groups can be reduced to form secondary amines.

Substitution: The hydroxyl groups can be substituted with other functional groups through nucleophilic substitution reactions

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.

Substitution: Nucleophiles such as halides or thiols can be used under basic conditions

Major Products: The major products formed from these reactions include various derivatives of butirosin sulfate with modified functional groups, which can potentially enhance its antibacterial activity .

Scientific Research Applications

Butirosin sulfate has a wide range of scientific research applications:

Chemistry: It is used as a model compound to study the biosynthesis and modification of aminoglycoside antibiotics.

Biology: Researchers use butirosin sulfate to investigate bacterial resistance mechanisms and develop new antibiotics.

Medicine: It is studied for its potential use in treating infections caused by resistant bacterial strains.

Industry: Butirosin sulfate is used in the production of semisynthetic antibiotics like amikacin, which are designed to overcome bacterial resistance .

Mechanism of Action

Butirosin sulfate exerts its antibacterial effects by binding to the bacterial ribosomal RNA, thereby inhibiting protein synthesis. This binding disrupts the translation process, leading to the death of the bacterial cell. The (S)-4-amino-2-hydroxybutyryl moiety in butirosin sulfate enhances its binding affinity to the ribosomal RNA, making it effective against resistant bacterial strains .

Comparison with Similar Compounds

- Kanamycin

- Gentamicin

- Neomycin

- Istamycin

Comparison: Butirosin sulfate is unique among aminoglycoside antibiotics due to its (S)-4-amino-2-hydroxybutyryl moiety, which provides enhanced activity against resistant bacteria. While other aminoglycosides like kanamycin and gentamicin also inhibit protein synthesis, they lack this specific structural feature, making butirosin sulfate particularly valuable in combating resistant strains .

Properties

CAS No. |

51022-98-1 |

|---|---|

Molecular Formula |

C21H49N5O22S2 |

Molecular Weight |

787.8 g/mol |

IUPAC Name |

4-amino-N-[(1R,2S,3R,4R,5S)-5-amino-4-[(2R,3R,4R,5S,6R)-3-amino-6-(aminomethyl)-4,5-dihydroxyoxan-2-yl]oxy-3-[(2S,3R,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxy-2-hydroxycyclohexyl]-2-hydroxybutanamide;sulfuric acid;dihydrate |

InChI |

InChI=1S/C21H41N5O12.2H2O4S.2H2O/c22-2-1-8(28)19(34)26-7-3-6(24)17(37-20-11(25)15(32)13(30)9(4-23)35-20)18(12(7)29)38-21-16(33)14(31)10(5-27)36-21;2*1-5(2,3)4;;/h6-18,20-21,27-33H,1-5,22-25H2,(H,26,34);2*(H2,1,2,3,4);2*1H2/t6-,7+,8?,9+,10+,11+,12-,13+,14?,15+,16+,17+,18+,20+,21-;;;;/m0..../s1 |

InChI Key |

IUQWHBUMCWSQIM-OXNIXSIASA-N |

SMILES |

C1C(C(C(C(C1NC(=O)C(CCN)O)O)OC2C(C(C(O2)CO)O)O)OC3C(C(C(C(O3)CN)O)O)N)N.OS(=O)(=O)O.OS(=O)(=O)O |

Isomeric SMILES |

C1[C@@H]([C@H]([C@@H]([C@H]([C@@H]1NC(=O)C(CCN)O)O)O[C@H]2[C@@H](C([C@H](O2)CO)O)O)O[C@@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CN)O)O)N)N.O.O.OS(=O)(=O)O.OS(=O)(=O)O |

Canonical SMILES |

C1C(C(C(C(C1NC(=O)C(CCN)O)O)OC2C(C(C(O2)CO)O)O)OC3C(C(C(C(O3)CN)O)O)N)N.O.O.OS(=O)(=O)O.OS(=O)(=O)O |

Synonyms |

Anhydrous Butirosin Sulfate Butirosin Butirosin A Butirosin B Butirosin Sulfate Butirosin Sulfate, Anhydrous Butirosin Sulphate Butirosins Sulfate, Anhydrous Butirosin Sulfate, Butirosin Sulphate, Butirosin |

Origin of Product |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.